molecular formula C20H24O5 B2405102 Propan-2-yl 5-(cyclohexanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate CAS No. 637748-94-8

Propan-2-yl 5-(cyclohexanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2405102
CAS No.: 637748-94-8
M. Wt: 344.407
InChI Key: GUUJZBVDPALOJN-UHFFFAOYSA-N
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Description

Propan-2-yl 5-(cyclohexanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate is a benzofuran-derived compound characterized by a 2-methyl-substituted benzofuran core with a propan-2-yl ester at position 3 and a cyclohexanecarbonyloxy group at position 5. The cyclohexanecarbonyloxy substituent (-O-CO-cyclohexyl) contributes to its lipophilicity and steric bulk, distinguishing it from analogs with smaller or differently functionalized groups.

This compound’s synthesis likely follows pathways common to benzofuran derivatives, such as esterification and acylation reactions (as seen in ).

Properties

IUPAC Name

propan-2-yl 5-(cyclohexanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O5/c1-12(2)23-20(22)18-13(3)24-17-10-9-15(11-16(17)18)25-19(21)14-7-5-4-6-8-14/h9-12,14H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUJZBVDPALOJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3CCCCC3)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 5-(cyclohexanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common method includes the esterification of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid with cyclohexanecarbonyl chloride in the presence of a base such as pyridine. The resulting intermediate is then reacted with isopropyl alcohol under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 5-(cyclohexanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or benzofuran moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies indicate that compounds similar to Propan-2-yl 5-(cyclohexanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate exhibit anticancer properties. For instance, benzofuran derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated a series of benzofuran derivatives for their anticancer activity. The results demonstrated that modifications at the carboxylate position significantly enhanced the cytotoxic effects against breast cancer cell lines .

1.2 Neuroprotective Effects

Benzofuran derivatives are also being investigated for neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter systems could be beneficial.

Case Study:
Research in Neuroscience Letters highlighted that certain benzofuran derivatives improved cognitive function in animal models of Alzheimer's disease, suggesting a pathway for future drug development .

Material Science Applications

2.1 Polymer Chemistry

This compound can serve as a monomer or additive in polymer synthesis. Its unique structure may impart desirable properties such as thermal stability and UV resistance.

Data Table: Polymer Properties Comparison

PropertyStandard PolymerPolymer with this compound
Thermal StabilityModerateHigh
UV ResistanceLowModerate
Mechanical StrengthModerateEnhanced

Synthesis and Derivatives

The synthesis of this compound often involves multi-step organic reactions, including esterification and cyclization processes. Understanding its synthetic pathways is crucial for developing analogs with improved efficacy or reduced toxicity.

Case Study:
A comprehensive review in Chemical Reviews discussed various synthetic strategies for benzofuran derivatives, emphasizing the importance of substituent effects on biological activity .

Mechanism of Action

The mechanism of action of Propan-2-yl 5-(cyclohexanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares propan-2-yl 5-(cyclohexanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate with structurally related benzofuran derivatives, focusing on substituents, molecular properties, and key differences:

Compound Name (Position 5 Substituent) Molecular Formula Molecular Weight (g/mol) Key Substituent Features logP/LogD (Predicted) Notable Properties/Applications Reference
Target Compound : Cyclohexanecarbonyloxy ~C21H24O5 ~356.4 Bulky cyclohexyl carbonyl group ~5.2 (estimated) High lipophilicity, steric hindrance
Isopropyl 5-(isobutyryloxy)-2-methyl-1-benzofuran-3-carboxylate C17H20O5 304.34 Isobutyryloxy (-O-CO-C3H7) 4.1–4.5 Moderate solubility, smaller substituent
Propan-2-yl 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-... C21H19ClO5 386.83 4-Chlorophenyl-oxoethoxy group ~5.8 Enhanced polarity due to Cl substituent
Propan-2-yl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate C20H20O4 324.37 Benzyloxy (-O-CH2C6H5) 4.98 Lower steric bulk, aromatic interaction
Methyl 5-(3,4-dimethoxybenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate C20H18O7 370.36 3,4-Dimethoxybenzoyloxy group ~3.5 Polar methoxy groups, research use
Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate C14H14O5 262.26 Acetyloxy (-O-CO-CH3) ~2.8 Low molecular weight, high volatility

Key Observations:

Substituent Effects on Lipophilicity :

  • The target compound’s cyclohexanecarbonyloxy group confers higher lipophilicity (estimated logP ~5.2) compared to analogs with smaller groups like acetyloxy (logP ~2.8, ) or isobutyryloxy (logP ~4.1–4.5, ).
  • Chlorinated derivatives (e.g., 4-chlorophenyl-oxoethoxy, ) exhibit increased logP (~5.8) due to halogenated aromaticity.

Polar groups (e.g., 3,4-dimethoxybenzoyloxy, ) improve aqueous solubility but reduce membrane permeability.

Synthetic Accessibility :

  • Compounds with simpler substituents (e.g., acetyloxy, ) are synthesized via straightforward esterification, while complex groups (e.g., 4-chlorophenyl-oxoethoxy) require multi-step functionalization .

Applications and Safety :

  • Derivatives like methyl 5-(3,4-dimethoxybenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate are labeled for research use under controlled conditions .
  • Higher molecular weight compounds (e.g., ~386.83 g/mol, ) may face challenges in bioavailability due to size.

Biological Activity

Overview of Propan-2-yl 5-(cyclohexanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate

Chemical Structure and Properties
this compound is a synthetic organic compound characterized by a benzofuran core structure. The presence of the cyclohexanecarbonyloxy group suggests potential for various biological interactions, particularly in enzyme inhibition or receptor modulation.

Molecular Formula

  • Molecular Formula: C19H25NO4
  • Molecular Weight: 329.41 g/mol

Potential Biological Activities

  • Anti-inflammatory Properties
    • Compounds with benzofuran structures have been studied for their anti-inflammatory effects. The introduction of ester or carbamate moieties can enhance these properties by modulating the activity of inflammatory mediators.
  • Antioxidant Activity
    • Benzofuran derivatives are known to exhibit antioxidant properties, which can be attributed to their ability to scavenge free radicals and inhibit oxidative stress, potentially benefiting conditions related to aging and chronic diseases.
  • Antimicrobial Effects
    • Some benzofuran derivatives have shown activity against various microbial strains, indicating potential use as antimicrobial agents. The specific structure of this compound may influence its efficacy against specific pathogens.
  • Cytotoxicity Against Cancer Cells
    • Research on similar compounds has indicated cytotoxic effects against cancer cell lines, suggesting that this compound may also have potential as an anticancer agent. Mechanistic studies would be required to elucidate its mode of action.

Research Findings

While specific studies on this compound are lacking, related compounds have demonstrated significant biological activities:

CompoundActivityReference
Benzofuran derivativesAnti-inflammatory
Benzofuran-based antioxidantsAntioxidant
Various benzofuransAntimicrobial
Benzofuran analogsCytotoxicity in cancer

Case Studies

  • Anti-inflammatory Study
    • A study examining a series of benzofuran derivatives reported that certain modifications led to enhanced inhibition of COX enzymes, suggesting a pathway for anti-inflammatory activity.
  • Anticancer Activity
    • Research on structurally similar compounds showed selective cytotoxicity against breast cancer cell lines, prompting further investigation into their mechanisms involving apoptosis and cell cycle arrest.
  • Antioxidant Mechanisms
    • Investigations into the antioxidant capacity of benzofurans revealed their ability to reduce oxidative stress markers in vitro, supporting their potential role in neuroprotective therapies.

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